molecular formula C17H13ClN4OS B2617964 N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-91-2

N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2617964
CAS No.: 872987-91-2
M. Wt: 356.83
InChI Key: MGZKFBZHBPODEZ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 3-chlorophenyl group attached to the acetamide nitrogen. The acetamide’s sulfur atom bridges to a pyridazine ring substituted at position 6 with a pyridin-3-yl moiety. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-13-4-1-5-14(9-13)20-16(23)11-24-17-7-6-15(21-22-17)12-3-2-8-19-10-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZKFBZHBPODEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Yield (%) Melting Point (°C) Notable Features
N-(3-Chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (Target) C₁₆H₁₂ClN₅OS₂ N/A N/A Pyridazine core with pyridin-3-yl and 3-chlorophenyl groups; potential H-bonding motifs .
N-(3-Chlorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide (E547-0143) C₁₆H₁₂ClN₃OS₂ N/A N/A Thiophene replaces pyridin-3-yl; similar molecular weight (345.41 g/mol).
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) C₁₂H₁₂ClN₅OS N/A N/A Diaminopyrimidine core; intramolecular N–H⋯N bonds; 42.25° dihedral angle.
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) C₁₈H₁₂Cl₂N₄OS 72 215–217 Imidazothiazole core; higher rigidity due to fused rings.
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) C₁₄H₁₃ClN₂O N/A N/A SARS-CoV-2 Mpro inhibitor; binding affinity < −22 kcal/mol.

Key Observations :

  • Heterocyclic Core Variations: The target compound’s pyridazine-pyridine system contrasts with imidazothiazole (5f) or diaminopyrimidine (Compound I) cores, which may influence solubility and binding specificity .
  • Biological Relevance : Pyridine-containing analogs (e.g., 5RH2) exhibit strong protease inhibition, suggesting the target compound’s pyridin-3-yl group could enhance affinity for similar enzymatic pockets .

Crystallographic and Conformational Insights

  • Intramolecular Interactions : Compound I forms an S(7) hydrogen-bonded motif, stabilizing its conformation. The target compound’s pyridazine-pyridine system may adopt a similar planar or angled orientation, influencing crystal packing and solubility.
  • Dihedral Angles : The dihedral angle between pyrimidine and benzene rings in Compound I (42.25°) differs significantly from Compound II (59.70–62.18°), highlighting substituent-dependent conformational flexibility .

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